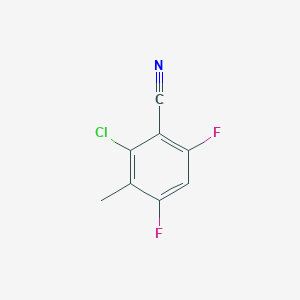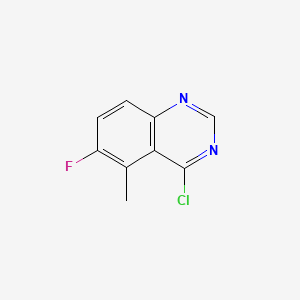![molecular formula C13H14O B15312712 Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is a polycyclic aromatic hydrocarbon with a highly cyclized structure. It is known for its unique arrangement of fused aromatic rings, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it is typically done in specialized chemical manufacturing facilities equipped to handle the stringent reaction conditions and purification processes required .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Mécanisme D'action
The mechanism of action of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings in a linear arrangement.
Phenanthrene: Similar to anthracene but with a non-linear arrangement of three benzene rings.
Uniqueness
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is unique due to its highly cyclized structure, which imparts different chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2 |
Clé InChI |
MXQQOJJTOWBBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)


![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)


![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)




![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
